molecular formula C19H29NO2 B11206708 1-Cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-Cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11206708
M. Wt: 303.4 g/mol
InChI Key: XOUHJVHSCZPGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclohexyl group and two ethoxy groups attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-Cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . These methods provide a convenient and efficient way to construct the tetrahydroisoquinoline core.

Chemical Reactions Analysis

1-Cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for neurodegenerative disorders and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and interacting with enzymes involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in neuroprotection and anti-inflammatory activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-cyclohexyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H29NO2/c1-3-21-17-12-15-10-11-20-19(14-8-6-5-7-9-14)16(15)13-18(17)22-4-2/h12-14,19-20H,3-11H2,1-2H3

InChI Key

XOUHJVHSCZPGNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3CCCCC3)OCC

Origin of Product

United States

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